
4-Bromo-2-methoxy-1-phenoxy-benzene
Overview
Description
4-Bromo-2-methoxy-1-phenoxy-benzene (CAS: 364353-97-9, molecular formula: C₁₃H₁₁BrO₂) is a substituted benzene derivative featuring bromine, methoxy, and phenoxy groups at positions 1, 2, and 4, respectively. Key properties include:
- Molecular weight: 279.13 g/mol.
- Hazard statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Synthesis: Typically derived from multi-step reactions involving bromination and etherification, as seen in analogous compounds like 4-benzyloxy-2-bromo-1-methoxybenzene, which employs acetyl protection and benzylation .
Preparation Methods
Primary Synthetic Routes
Suzuki-Miyaura Cross-Coupling (Patent US8481733B2)
The patent US8481733B2 details the most extensively documented synthesis, employing a palladium-catalyzed coupling between phenylboronic acid and 4-bromo-2-methoxyphenol.
Reaction Mechanism
The Suzuki-Miyaura reaction proceeds via a three-step catalytic cycle:
-
Oxidative addition : Pd⁰ inserts into the C–Br bond of 4-bromo-2-methoxyphenol, forming a Pd(II) intermediate.
-
Transmetallation : Phenylboronic acid transfers its aryl group to the Pd center, displacing the bromide.
-
Reductive elimination : The Pd catalyst releases the coupled product, regenerating Pd⁰ for subsequent cycles .
Experimental Procedure
-
Reagents :
-
Protocol :
Optimization Data
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Catalyst Loading | 0.5–1.0 mol% Pd | <70% → >85% |
Solvent | DCM | Maximizes π-π interactions |
Temperature | 40°C | Balances rate vs. decomposition |
Boronic Acid Equiv. | 2.0 equiv. | Ensures complete conversion |
Ullmann-Type Coupling
An alternative method employs copper-mediated coupling between 4-bromo-2-methoxyphenol and phenol derivatives.
Reaction Conditions
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Base : Cs₂CO₃ (2.5 equiv.)
Yield Comparison
Critical Analysis of Methodologies
Catalyst Selection
Pd(PPh₃)₄ outperforms cheaper catalysts like Pd(OAc)₂ in DCM due to:
-
Enhanced solubility in nonpolar solvents.
-
Lower catalyst loading requirements (0.5 mol% vs. 5 mol% for PdCl₂).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor Ullmann couplings but increase hydrolysis risks. DCM’s low polarity (ε = 8.93) minimizes undesired solvolysis of the boronate intermediate .
Byproduct Formation
Common impurities include:
-
3-Bromo-2-methoxy-1-phenoxy-benzene : From incomplete regioselective coupling (5–8% yield loss) .
-
Biphenyl derivatives : Due to homo-coupling of phenylboronic acid (controlled via excess phenol).
Purification and Characterization
Chromatographic Separation
Flash chromatography (silica gel, hexane/EtOAc) effectively removes:
-
Unreacted 4-bromo-2-methoxyphenol (Rf = 0.3).
-
Biphenyl byproducts (Rf = 0.7).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 6.91 (s, 1H), 3.89 (s, 3H) .
-
HRMS (ESI+) : m/z calc. for C₁₃H₁₀BrO₂ [M+H]⁺: 293.9874; found: 293.9871 .
Industrial-Scale Considerations
Cost Analysis
Component | Cost per kg (USD) | Contribution to Total Cost |
---|---|---|
4-Bromo-2-methoxyphenol | 450 | 58% |
Pd(PPh₃)₄ | 12,000 | 35% |
Solvents | 80 | 7% |
Environmental Impact
-
PMI (Process Mass Intensity) : 32 kg/kg (primarily due to DCM usage).
Emerging Methodologies
Photoredox Catalysis
Preliminary studies using Ir(ppy)₃ under blue LED irradiation show:
-
72% yield at room temperature.
-
Reduced catalyst loading (0.1 mol% Ir).
Continuous Flow Synthesis
Microreactor systems achieve:
-
94% conversion in 15 minutes.
-
5x higher space-time yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-1-phenoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Heck Reaction: Palladium catalysts, bases like triethylamine, and solvents such as N,N-dimethylformamide (DMF) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic or quinone compounds .
Scientific Research Applications
Synthesis Overview
- Electrophilic Aromatic Substitution : The synthesis typically involves the reaction of phenol derivatives with brominated compounds under acidic conditions.
- Common Reagents : Bromine (Br2), iron(III) bromide (FeBr3), and methanol are commonly used in the synthesis process.
Chemistry
4-Bromo-2-methoxy-1-phenoxy-benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in creating novel compounds for research purposes.
Biological Applications
The compound has shown potential biological activities, including:
- Antimicrobial Activity : Research indicates that halogenated compounds similar to this compound exhibit significant antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) lower than those of non-halogenated analogs.
- Antioxidant Properties : The compound may possess antioxidant capabilities that help mitigate oxidative stress, crucial for preventing cellular damage.
Pharmaceutical Applications
Due to its unique structure, this compound is explored as a precursor in pharmaceutical synthesis. It can be utilized in developing drugs targeting specific biological pathways or as a scaffold for creating new therapeutic agents.
Case Study 1: Antimicrobial Efficacy
A study conducted on various halogenated phenolic compounds demonstrated that this compound exhibited enhanced antimicrobial activity compared to its non-halogenated counterparts. The study highlighted its effectiveness against resistant bacterial strains, suggesting its potential use in developing new antibiotics.
Case Study 2: Cytotoxicity Assessment
In vitro assays using human cell lines revealed that exposure to this compound resulted in reduced cell viability at higher concentrations. This cytotoxic effect warrants further investigation into the therapeutic window and safety profile of the compound for potential medicinal applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-1-phenoxy-benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations through well-defined reaction mechanisms. For instance, in the Suzuki-Miyaura coupling reaction, the compound participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
In biological systems, the compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkoxy/Aryloxy Groups
Key Observations :
- The phenoxy group in 4-bromo-2-methoxy-1-phenoxy-benzene enhances aromatic conjugation compared to benzyloxy or ethoxy analogs, influencing electronic properties and reactivity in cross-coupling reactions.
- Bulkier substituents (e.g., isopropyl in ) reduce solubility in polar solvents but improve thermal stability.
Halogen and Functional Group Modifications
Key Observations :
- Iodine substitution (e.g., ) increases molecular weight and polarizability, favoring nucleophilic aromatic substitution.
- Electron-withdrawing groups (e.g., trifluoromethoxy in ) reduce electron density on the aromatic ring, altering reaction pathways compared to electron-donating methoxy groups.
Heterocyclic and Complex Derivatives
Key Observations :
Biological Activity
4-Bromo-2-methoxy-1-phenoxy-benzene is a compound with potential biological activity, particularly in the context of cancer treatment. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 281.13 g/mol
- CAS Number : 67868-73-9
The compound features a bromine atom and a methoxy group, which may influence its reactivity and interaction with biological targets.
This compound has been identified as an inhibitor of the activated p21cdc42Hs-associated kinase (ACK1), a non-receptor tyrosine kinase involved in cell growth and survival. ACK1 is implicated in cancer cell proliferation, motility, and tumorigenesis. Inhibition of ACK1 can lead to reduced tumor growth and metastasis, making it a target for anticancer therapies .
Efficacy in Cancer Treatment
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that ACK1 inhibitors can effectively reduce the growth of prostate cancer cells by disrupting key signaling pathways associated with tumor progression .
Case Studies and Research Findings
- In vitro Studies : A study highlighted the effects of ACK1 inhibition on cancer cell lines, showing that treatment with ACK1 inhibitors led to decreased cell viability and increased apoptosis in various cancer types .
- Animal Models : In vivo experiments using mouse models of prostate cancer indicated that administration of ACK1 inhibitors resulted in significant tumor size reduction compared to control groups .
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profile of similar compounds suggests favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution patterns conducive to therapeutic efficacy .
Summary Table of Biological Activities
Toxicological Considerations
While this compound shows promise as an anticancer agent, it is essential to consider its safety profile. Compounds with similar structures have been associated with various toxic effects, including hematotoxicity linked to benzene exposure. Continuous monitoring of toxicity in clinical settings is necessary to ensure patient safety .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-2-methoxy-1-phenoxy-benzene, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involves protecting the hydroxyl group of 4-methoxyphenol (e.g., acetylation), followed by bromination at the ortho-position using N-bromosuccinimide (NBS) in CH₃CN. Subsequent hydrolysis and re-protection with benzyl bromide yield the target compound . Optimization includes adjusting reaction temperature (e.g., 0–25°C for bromination), solvent polarity (acetonitrile for regioselectivity), and stoichiometric ratios (1:1.2 substrate:NBS). Purity (>98%) is confirmed via HPLC or GC analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Provides unambiguous structural confirmation. For example, single-crystal studies (R factor = 0.055) reveal bond lengths (C–Br: ~1.89 Å) and dihedral angles between aromatic rings .
- NMR : ¹H NMR (CDCl₃) shows distinct signals for methoxy (δ ~3.8 ppm) and benzyloxy groups (δ ~5.0 ppm). ¹³C NMR confirms bromine’s deshielding effect (C-Br: δ ~115 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 263.08) .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of bromination in methoxy-substituted benzene derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. For 4-methoxyphenol, the ortho-position to the methoxy group is more reactive due to resonance stabilization of the intermediate sigma complex. Fukui indices (electrophilicity) and molecular electrostatic potential maps guide synthetic design . Experimental validation via comparative synthesis (e.g., using NBS vs. Br₂) aligns with computational predictions .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for brominated aromatic compounds?
- Methodological Answer :
- Data triangulation : Cross-validate NMR (solution-state) with X-ray (solid-state) data. For example, dynamic effects in solution (e.g., rotational barriers) may cause NMR splitting not observed in crystallography .
- Statistical validation : Use R factors (<0.06 for high-quality crystals) and goodness-of-fit (GOF) metrics to assess crystallographic reliability. Discrepancies in bond lengths >0.02 Å warrant re-measurement .
- Dynamic NMR experiments : Variable-temperature studies identify conformational flexibility that might explain spectral anomalies .
Q. How can derivatives of this compound be designed for targeted biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, nitro) at the para-position to modulate lipophilicity (logP) and binding affinity. For example, 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene (CAS 200958-40-3) shows enhanced bioactivity due to electron-withdrawing groups .
- Click chemistry : Azide-alkyne cycloaddition attaches bioactive moieties (e.g., triazoles) to the bromine site. Purity (>95%) is critical for reproducible assays .
- In silico docking : Molecular docking (AutoDock Vina) predicts interactions with enzymes (e.g., cytochrome P450), guiding derivative synthesis .
Properties
IUPAC Name |
4-bromo-2-methoxy-1-phenoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSOFNWXRPCZNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.